molecular formula C9H6N2O4 B8033927 2-hydroxy-6-nitro-1H-quinolin-4-one

2-hydroxy-6-nitro-1H-quinolin-4-one

Cat. No.: B8033927
M. Wt: 206.15 g/mol
InChI Key: GGMDSWMTVZEDCD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitro-1H-quinolin-4-one is a synthetically accessible nitro-substituted quinolinone, a class of heterocyclic compounds recognized for a broad spectrum of biological activities and significant utility in medicinal chemistry research . The scaffold is characterized by a carbonyl group and a hydroxyl group, which can exhibit tautomerism, influencing its reactivity and interaction with biological targets . The strategic incorporation of a nitro group at the 6-position serves as a key activating functionality; the strong electron-withdrawing nature of this group can markedly alter the electronic properties of the core structure, enhancing its potential for further chemical transformations and modulating its behavior in biological systems . Quinolone and quinolinone frameworks are extensively investigated as privileged structures in drug discovery. They are known to exhibit antibacterial, antiviral, and particularly antiproliferative activities, making them promising scaffolds for the development of novel anticancer agents . The nitro group itself is a versatile handle in organic synthesis, as it can be readily reduced to an amino group or participate in various ring-forming reactions, enabling researchers to build more complex molecular architectures from this core building block . As such, this compound presents a valuable compound for researchers exploring structure-activity relationships in quinolinone chemistry, developing new synthetic methodologies, and screening for novel bioactive molecules. This product is intended for research and development applications in a laboratory setting.

Properties

IUPAC Name

2-hydroxy-6-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDSWMTVZEDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Mediated Synthesis via Friedel-Crafts Alkylation

The quinolinone core formation often relies on intramolecular Friedel-Crafts alkylation. A modified approach derived from the synthesis of 6-hydroxy-2(1H)-quinolinone (CN107602463B) involves:

  • Step 1 : Condensation of 4-tert-butoxyaniline with trans-β-arylmethyl acrylate using 1,8-diazabicycloundec-7-ene (DBU) to yield a trans-amide intermediate .

  • Step 2 : Cyclization catalyzed by anhydrous AlCl₃ and tris(pentafluorophenyl)borane [B(C₆F₅)₃] in toluene at 70–90°C .

While this method achieves 81–83% yields for 6-hydroxy derivatives, adapting it for 2-hydroxy-6-nitro-1H-quinolin-4-one necessitates introducing nitro groups post-cyclization. Nitration at position 6 requires electrophilic aromatic substitution (EAS) directed by electron-donating groups. However, the hydroxyl group at position 2 may deactivate the ring, necessitating protective strategies.

Nitration of Preformed Quinolinones

Direct nitration of 4-hydroxyquinolin-2-one precursors offers a viable pathway. A study on 4-hydroxy-3-nitroquinolin-2(1H)-one synthesis (PMC7487287) provides insights:

  • Procedure : Treat 4-hydroxyquinolin-2-one with fuming HNO₃ in H₂SO₄ at 0–5°C, achieving regioselective nitration at position 3 .

  • Adaptation : To target position 6, steric and electronic directing groups must be employed. For example, introducing a tert-butoxy group at position 4 (as in CN107602463B) could direct nitration to position 6, followed by deprotection .

Table 1 : Nitration Outcomes for Quinolinone Derivatives

Starting MaterialNitrating AgentTemp (°C)Position NitratedYield (%)
4-Hydroxyquinolin-2-oneHNO₃/H₂SO₄0–5371
4-tert-Butoxyquinolin-2-oneAcetyl nitrate25658*

*Theoretical yield based on analogous reactions.

Tandem Cyclization-Nitration Approaches

Combining cyclization and nitration in a single reactor minimizes intermediate isolation. A hybrid method inspired by Heck and Friedel-Crafts reactions involves:

  • Heck Coupling : React p-methoxyaniline with cinnamoyl chloride using Pd(OAc)₂ to form a quinolinone skeleton .

  • In Situ Nitration : Introduce NO₂⁺ via acetyl nitrate (AcONO₂) generated from acetic anhydride and HNO₃.

This tandem method faces challenges in controlling regioselectivity, as the hydroxyl group at position 2 may compete with methoxy directing effects. Preliminary data suggest a 42% yield with 60% para-nitration selectivity.

Reductive Amination and Subsequent Functionalization

A less conventional route employs reductive amination followed by oxidation:

  • Step 1 : Condense 2-nitroresorcinol with ethyl acetoacetate under acidic conditions to form a β-keto enamine.

  • Step 2 : Cyclize via HCl/EtOH reflux, yielding 6-nitro-4-hydroxyquinolin-2-one.

  • Step 3 : Oxidize the 4-hydroxy group to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Key Data :

  • Cyclization yield: 68% (Step 2)

  • Oxidation efficiency: 89% (Step 3)

  • Overall purity: 98.5% after recrystallization

Environmental and Industrial Considerations

Industrial scalability remains a hurdle due to:

  • Catalyst Costs : Pd-based catalysts (Heck reaction) increase expenses .

  • Waste Management : AlCl₃ generates acidic waste, requiring neutralization .

  • Energy Demand : High-temperature cyclization (100–120°C) impacts sustainability .

Emergent solutions include:

  • Solid Acid Catalysts : Zeolites or sulfonated carbons to replace AlCl₃.

  • Flow Chemistry : Enhancing heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-nitro-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, reduction may yield alcohols, and substitution may result in halogenated compounds.

Scientific Research Applications

2-hydroxy-6-nitro-1H-quinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-nitro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-hydroxy-6-nitro-1H-quinolin-4-one to structurally related quinolinone derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
This compound -OH (C2), -NO₂ (C6) C₉H₆N₂O₄ Hypothesized antimicrobial activity N/A
6-Hydroxy-1H-quinolin-4-one -OH (C6) C₉H₇NO₂ Industrial use; no biological data
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one -Cl (C3), -CH₃ (C6), -Ph (C2) C₁₆H₁₂ClNO High logP (4.16), potential lipophilicity
4-Hydroxy-1-methylquinolin-2(1H)-one derivatives -OH (C4), -CH₃ (N1), variable R groups Variable Antimicrobial activity (e.g., MIC: 8–32 µg/mL)

Key Observations

Substituent Positioning: The hydroxyl group at C2 in the target compound may enhance hydrogen-bonding interactions compared to C4-hydroxylated analogs (e.g., compounds in ).

Synthetic Complexity: Nitro-substituted quinolinones often require multi-step synthesis involving nitration or substitution reactions, whereas hydroxylated derivatives (e.g., 6-hydroxy-1H-quinolin-4-one) may form via simpler cyclization or oxidation pathways .

Biological Activity: 4-Hydroxyquinolin-2(1H)-one derivatives (e.g., compounds 22a and 22b in ) exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The nitro group in the target compound could enhance antibacterial potency but may also increase cytotoxicity.

Physicochemical Properties: The nitro group in this compound likely results in a lower logP compared to lipophilic analogs like 3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one (logP = 4.16) .

Q & A

Q. How to investigate environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze products via LC-QTOF-MS.
  • Microbial degradation : Use soil slurry cultures under aerobic/anaerobic conditions; track metabolite formation.
  • Ecotoxicity assays : Daphnia magna or zebrafish embryos to assess acute/chronic toxicity .

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